Carbamic acid, (((2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester
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Overview
Description
Carbamic acid, (((2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyridinyl ring, and a thioxomethyl group. These structural features contribute to its reactivity and functionality in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester typically involves multiple steps. One common method includes the reaction of 2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridine with thioxomethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (((2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
Carbamic acid, (((2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of carbamic acid, (((2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the pyridinyl ring facilitates its interaction with nucleophilic sites. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (methylsulfonyl)-, ethyl ester
- Carbamic acid, [2-[(methylsulfonyl)oxy]ethyl]-, ethyl ester
- [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester
Uniqueness
Carbamic acid, (((2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester is unique due to its combination of a trifluoromethyl group and a pyridinyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
CAS No. |
141283-62-7 |
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Molecular Formula |
C11H13F3N4O4S2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl N-[[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]carbamothioyl]carbamate |
InChI |
InChI=1S/C11H13F3N4O4S2/c1-3-22-10(19)17-9(23)16-7-4-6(11(12,13)14)5-15-8(7)18-24(2,20)21/h4-5H,3H2,1-2H3,(H,15,18)(H2,16,17,19,23) |
InChI Key |
CCSOKBMSDHZTEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
Origin of Product |
United States |
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